3-(Pentafluorosulfanyl)benzoyl chloride
Overview
Description
3-(Pentafluorosulfanyl)benzoyl chloride is a chemical compound with the molecular formula C7H4ClF5OS and a molecular weight of 266.62 g/mol . It is characterized by the presence of a pentafluorosulfanyl group attached to a benzoyl chloride moiety. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Scientific Research Applications
3-(Pentafluorosulfanyl)benzoyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Future Directions
The pentafluorosulfanyl (‐SF5) functional group is gaining popularity as a bioisostere in medicinal chemistry . Future research directions may include expanding the repertoire of low-molecular-weight pentafluorosulfanyl-substituted scaffolds and exploring their potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that this compound is of increasing interest in the field of medicinal chemistry, suggesting that it may interact with biological targets.
Biochemical Pathways
As the compound is of interest in medicinal chemistry, it is likely that it influences certain biochemical pathways, but specific details are currently lacking.
Biochemical Analysis
Biochemical Properties
3-(Pentafluorosulfanyl)benzoyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its reactive benzoyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or enzymes . These interactions can lead to the modification of the biomolecules, altering their function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For instance, it can affect cell signaling pathways by altering the activity of key signaling proteins. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins . These changes can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds . This can result in the inhibition or activation of enzyme activity, depending on the specific site of modification. Additionally, the modification of transcription factors or other regulatory proteins can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to this compound can lead to sustained modifications of cellular proteins and enzymes, resulting in long-term changes in cellular function. In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, even after the compound has been removed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause subtle modifications of cellular proteins and enzymes, leading to mild changes in cellular function . At high doses, this compound can cause significant toxicity and adverse effects. These effects can include cell death, tissue damage, and systemic toxicity . Threshold effects have been observed, where the compound exhibits minimal effects below a certain concentration but causes significant toxicity above this threshold.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can result in alterations in cellular metabolism and overall cell function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, depending on its interactions with cellular proteins and other biomolecules . This localization can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular proteins and other biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as it may interact with different sets of biomolecules in different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-(Pentafluorosulfanyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C7H4F5O2S+SOCl2→C7H4ClF5OS+SO2+HCl
Industrial Production Methods
Industrial production methods for 3-(Pentafluorosulfanyl)benzoyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorosulfanyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form 3-(Pentafluorosulfanyl)benzyl alcohol under appropriate conditions.
Oxidation: Oxidative reactions can convert the benzoyl chloride to corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of 3-(Pentafluorosulfanyl)benzamide, 3-(Pentafluorosulfanyl)benzoate esters, etc.
Reduction: Formation of 3-(Pentafluorosulfanyl)benzyl alcohol.
Oxidation: Formation of 3-(Pentafluorosulfanyl)benzoic acid.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethoxy)benzoyl chloride
- 3-(Trifluoromethylthio)benzoyl chloride
Uniqueness
3-(Pentafluorosulfanyl)benzoyl chloride is unique due to the presence of the pentafluorosulfanyl group, which provides distinct electronic and steric properties compared to other fluorinated benzoyl chlorides. This uniqueness makes it a valuable compound in the synthesis of novel materials and chemicals with enhanced performance .
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5OS/c8-7(14)5-2-1-3-6(4-5)15(9,10,11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHIADOQLRPGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381326 | |
Record name | SBB053612 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401892-81-7 | |
Record name | (OC-6-21)-[3-(Chlorocarbonyl)phenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401892-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB053612 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.